molecular formula C13H9BrN2O3 B5508299 3-(5-bromofuran-2-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole

3-(5-bromofuran-2-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B5508299
M. Wt: 321.13 g/mol
InChI Key: UXGUULAJPLEVKH-UHFFFAOYSA-N
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Description

3-(5-bromofuran-2-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that contains a furan ring, a methoxy-substituted phenyl ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-bromofuran-2-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-bromofuran-2-carboxylic acid hydrazide with 3-methoxybenzoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(5-bromofuran-2-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The bromine atom on the furan ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine can yield an amino-substituted derivative.

Scientific Research Applications

Chemistry

In chemistry, 3-(5-bromofuran-2-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications and functionalizations.

Biology and Medicine

In biology and medicine, compounds containing oxadiazole rings are often investigated for their potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Industry

In the industrial sector, such compounds may be explored for their use in materials science, including the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 3-(5-bromofuran-2-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole depends on its specific interactions with molecular targets. These may include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-chlorofuran-2-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole
  • 3-(5-bromofuran-2-yl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole
  • 3-(5-bromofuran-2-yl)-5-(3-methylphenyl)-1,2,4-oxadiazole

Uniqueness

The uniqueness of 3-(5-bromofuran-2-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

3-(5-bromofuran-2-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O3/c1-17-9-4-2-3-8(7-9)13-15-12(16-19-13)10-5-6-11(14)18-10/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXGUULAJPLEVKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=NO2)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24793861
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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